Eliapixant - 1948229-21-7

Eliapixant

Catalog Number: EVT-266973
CAS Number: 1948229-21-7
Molecular Formula: C22H21F3N4O3S
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eliapixant is an orally bioavailable antagonist of the purinergic receptor P2X ligand-gated ion channel 3 (P2RX3), which may potentially be used to suppress pain and chronic cough. Upon oral administration, eliapixant selectively binds to and inhibits P2RX3 expressed on sensory nerve fibers. This may inhibit P2RX3-mediated afferent nerve fiber signaling including respiratory tract afferent nerve fiber signaling, and result in the suppression of pain and chronic cough. P2RX3 plays an important role in the cough reflex. It is also a natural mediator of pain and neurogenic inflammation.
Overview

Eliapixant, also known as BAY 1817080, is a novel compound developed as a selective antagonist for the P2X3 receptor, which plays a critical role in mediating pain and inflammation. This compound is currently undergoing clinical trials for various conditions associated with hypersensitive nerve fibers, including refractory chronic cough, overactive bladder, diabetic neuropathic pain, and endometriosis-related pain. Eliapixant's pharmacological profile has shown promising results in preclinical and early clinical studies, indicating its potential effectiveness in treating these disorders.

Source and Classification

Eliapixant is classified as a P2X3 receptor antagonist. The P2X3 receptor is part of the purinergic signaling system and is primarily involved in nociceptive signaling pathways. The development of Eliapixant aims to provide a more selective treatment option that minimizes side effects commonly associated with non-selective antagonists, such as taste alterations.

Synthesis Analysis

The synthesis of Eliapixant involves several key steps that include cyclo-condensation reactions and halide substitutions. Initial compounds are synthesized from 1,4-dimethoxy-2,3-diaminobenzene through reactions with acetic acid and trifluoroacetic acid to yield various benzimidazole derivatives. Subsequent steps involve demethylation and chlorination using aqua regia to produce dichloro derivatives, which are then reacted with halide-substituted aniline derivatives to form the final compound.

Technical Details

  • Starting Material: 1,4-dimethoxy-2,3-diaminobenzene.
  • Key Reagents: Acetic acid, trifluoroacetic acid, aqua regia (concentrated hydrochloric acid and concentrated nitric acid).
  • Final Products: Various halide-substituted aniline derivatives.
Molecular Structure Analysis

Eliapixant's molecular structure features a complex arrangement that allows for its selective action on the P2X3 receptor. The compound includes a benzimidazole core substituted with various functional groups that enhance its binding affinity and selectivity.

Structural Data

  • Molecular Formula: C₁₅H₁₄ClF₃N₂O₂.
  • Molecular Weight: Approximately 350.73 g/mol.
  • Key Functional Groups: Trifluoromethyl group, halogen substituents on aromatic rings.
Chemical Reactions Analysis

Eliapixant undergoes several chemical reactions during its synthesis:

  1. Cyclo-condensation: Formation of the benzimidazole backbone.
  2. Demethylation and Chlorination: Introduction of chlorine atoms to enhance pharmacological properties.
  3. Substitution Reactions: Reaction with various aniline derivatives to achieve desired biological activity.

Technical Details

  • Reactions typically conducted under controlled temperatures (e.g., ice bath for initial steps).
  • Use of solvents such as methanol and dichloromethane during deprotection processes.
Mechanism of Action

Eliapixant acts by selectively inhibiting the P2X3 receptor, which is activated by extracellular ATP, leading to the propagation of pain signals. By blocking this receptor, Eliapixant effectively reduces neuronal excitability and dampens pain signaling pathways.

Process Data

  • Potency: Eliapixant exhibits an IC50 value of approximately 8 nM against human P2X3 receptors.
  • Selectivity: Demonstrates high selectivity over other P2X receptor subtypes (e.g., IC50 values > 50 µM for hP2X1, hP2X4).
Physical and Chemical Properties Analysis

Eliapixant possesses several notable physical and chemical properties that contribute to its efficacy:

  • Solubility: Soluble in organic solvents like methanol and dichloromethane.
  • Stability: Exhibits metabolic stability due to structural modifications that resist phase I metabolism.

Relevant Data or Analyses

  • Long half-life (> 24 hours) in human trials suggests potential for sustained therapeutic effects.
  • Low peak-trough ratio indicates minimal fluctuations in plasma concentrations, reducing the risk of side effects.
Applications

Eliapixant is primarily being investigated for its therapeutic applications in:

  • Refractory Chronic Cough: Targeting hypersensitivity in airway nerves.
  • Overactive Bladder: Modulating sensory nerve activity to alleviate symptoms.
  • Diabetic Neuropathic Pain: Addressing pain mechanisms associated with diabetes.
  • Endometriosis-related Pain: Providing relief from visceral pain linked to endometriosis.

The development of Eliapixant represents a significant advancement in the treatment of conditions characterized by nerve hypersensitivity, offering hope for improved patient outcomes through targeted pharmacotherapy.

Introduction to P2X3 Receptor Pharmacology

Purinergic signaling, mediated by extracellular adenosine triphosphate (ATP), governs critical physiological and pathological processes. The P2X receptor family comprises seven subtypes (P2X1–P2X7), which are trimeric ligand-gated ion channels permeable to Na⁺, K⁺, and Ca²⁺ ions. These receptors feature two transmembrane domains connected by a large extracellular ATP-binding loop stabilized by disulfide bonds [5] [7]. Among these, the P2X3 subtype is predominantly expressed on sensory neurons in dorsal root ganglia (DRG), nodose ganglia, and trigeminal ganglia. It functions as either a homotrimeric (P2X3) or heterotrimeric (P2X2/3) channel, with distinct desensitization kinetics: homotrimers rapidly desensitize upon ATP exposure, while heterotrimers exhibit slow, mixed desensitization [7].

Table 1: Key Properties of P2X Receptor Subtypes

Receptor SubtypePrimary StructureAgonist SensitivityTissue Distribution
P2X3 HomotrimerThree P2X3 subunitsHigh (ATP EC₅₀ = 0.5 μM)Sensory nerve terminals (C/Aδ fibers)
P2X2/3 HeterotrimerTwo P2X3 + one P2X2Moderate (ATP EC₅₀ = 1–10 μM)Visceral afferents, taste buds
P2X1HomotrimerHigh (α,β-meATP sensitive)Smooth muscle, platelets
P2X7HomotrimerLow (Requires high ATP)Immune cells

Molecular Biology of Purinergic Signaling Pathways

ATP serves as the primary endogenous agonist for P2X3 receptors. Upon tissue injury or inflammation, ATP is released from damaged cells, acting as a "danger signal" (alarmin). It binds to the inter-subunit interface of P2X3 receptors, inducing conformational changes that open the ion channel pore. This influx of cations depolarizes neurons, initiating action potentials [5] [7]. The human P2X3 receptor (encoded by P2RX3 at 11q12.1) shares 93% amino acid identity with rat receptors, explaining cross-species pharmacological similarities [5]. Competitive antagonists like Eliapixant bind orthosterically to the ATP site, while allosteric modulators (e.g., spinorphin) induce conformational changes that stabilize inactive states [5] [7].

Role of P2X3 Receptors in Nociception and Neuronal Hypersensitivity

P2X3 receptors are pivotal in nociceptive processing:

  • Peripheral Sensitization: ATP release during inflammation activates P2X3 on sensory nerve endings, lowering activation thresholds and amplifying pain signals (hyperalgesia). In rat models, P2X3 knockdown reduces CFA-induced mechanical hyperalgesia by >50% [1] [6].
  • Neurogenic Inflammation: P2X3 activation triggers retrograde release of neuropeptides (e.g., substance P, CGRP) from sensory terminals, inducing vasodilation, plasma extravasation, and mast cell recruitment. This cascade perpetuates inflammation in conditions like endometriosis [1] [9].
  • Central Sensitization: Persistent P2X3 signaling enhances glutamate release in spinal cord dorsal horn, contributing to wind-up phenomena and chronic pain [6].

Eliapixant demonstrates selectivity for P2X3 homotrimers (IC₅₀ = 8 nM) over P2X2/3 heterotrimers (IC₅₀ = 163 nM), minimizing off-target effects. This selectivity is critical, as P2X2/3 blockade causes taste disturbances [1] [4].

Table 2: Binding Affinities of P2X3 Antagonists

CompoundP2X3 IC₅₀ (nM)P2X2/3 IC₅₀ (nM)Selectivity (P2X3 vs. P2X2/3)
Eliapixant816320-fold
Gefapixant3.29229-fold
Filapixant722031-fold
TNP-ATP1.38.56.5-fold
A-317491311103.5-fold

Pathophysiological Relevance in Chronic Disorders

Endometriosis: Ectopic endometrial lesions exhibit upregulated P2X3 receptors on infiltrating sensory fibers. ATP released during retrograde menstruation or mechanical stretch activates these receptors, driving pelvic pain. Eliapixant reduced vaginal hyperalgesia by >60% in rat endometriosis models, with effects persisting post-treatment—suggesting disease-modifying potential [1] [9].

Chronic Cough: Airway inflammation increases ATP release, activating P2X3 receptors on vagal afferents. This sensitizes cough reflexes, leading to refractory chronic cough (RCC). Eliapixant suppresses citric acid-induced cough potentiation in guinea pigs by blocking nodose ganglia P2X2/3 receptors [8].

Overactive Bladder (OAB): Bladder distension releases ATP from urothelium, stimulating P2X3 on suburothelial afferents. Antagonists reduce bladder overactivity in conscious rats by >40% [7].

Diabetic Neuropathic Pain (DNP): Hyperglycemia increases ATP release from damaged Schwann cells, activating P2X3 on DRG neurons. Eliapixant reverses thermal hyperalgesia in rodent DNP models [9].

Table 3: Therapeutic Applications of Eliapixant in Preclinical Models

DisorderModel SystemKey MechanismEfficacy of Eliapixant
EndometriosisRat dyspareunia modelATP-mediated neurogenic inflammation>60% reduction in vaginal hyperalgesia
Refractory Chronic CoughGuinea pig citric acid challengeP2X2/3 sensitization of cough reflexSuppressed cough potentiation
Inflammatory PainRat CFA modelP2X3-mediated peripheral sensitizationReversed mechanical hyperalgesia
Overactive BladderConscious rat cystometryATP-dependent bladder afferent activationReduced voiding frequency by 40%

Properties

CAS Number

1948229-21-7

Product Name

Eliapixant

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide

Molecular Formula

C22H21F3N4O3S

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1

InChI Key

GTQPEQGDLVSFJO-CXAGYDPISA-N

SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Eliapixant

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.